1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Overview
Description
“1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone” is C14H21NO2 . The average mass is 235.322 Da and the monoisotopic mass is 235.157227 Da .
Scientific Research Applications
Photolysis in Photoaffinity Probes
Research demonstrates that the photolysis of related compounds, like 3-(4-tolyl)-3-(trifluoromethyl)diazirine, can lead to photoproducts involving intermediates similar to diethylamine. For example, the photoinsertion into the N-H bond of diethylamine produced specific adducts. However, this process can be reversed through a base-catalyzed elimination sequence, suggesting limitations in their utility in biological systems for obtaining primary sequence data (Platz et al., 1991).
Preparation of Heterocyclic Compounds
The use of related chemicals like 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal has been shown to lead to the heterocyclization and formation of various N,O- and N,N-heterocycles (Moskvina et al., 2015).
Crystal Structure Analysis
Research on related compounds such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime has provided insights into their crystal structures, which are crucial for understanding their physical and chemical properties. This includes analyzing conformations and bonding patterns (Rao et al., 2014).
Synthesis and Structural Characterization
The synthesis and structural characterization of related hydrazones, like 1-(4-methoxyphenyl) ethanone 4-chlorob-enzoyl hydrazone, are essential in understanding the reactivity and potential applications of these compounds (Tian Xiao-xue, 2011).
Oxidation Catalysis
Studies have investigated the oxidation of related compounds, such as 1-methoxy-4-(1-methylethyl)benzene, using catalysts like N-hydroxyphthalimide. Such research contributes to understanding the catalytic processes in organic chemistry (Orlińska & Romanowska, 2011).
Antimicrobial Activity Studies
Research into the synthesis of compounds like 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and their antimicrobial activity demonstrates the potential medical and biological applications of these chemical structures (Nagamani et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4/h7-9H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXADPWWSVKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355028 | |
Record name | 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone | |
CAS RN |
93344-82-2 | |
Record name | 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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